(4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
4-Fluorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the click reaction, which is a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The general steps are as follows:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized by reacting 4-fluorobenzyl bromide with sodium azide. The alkyne precursor can be prepared by reacting 4-methoxyphenylacetylene with propargyl bromide.
Click Reaction: The azide and alkyne precursors are then subjected to the click reaction in the presence of a copper catalyst (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) in a suitable solvent (e.g., water or ethanol). This results in the formation of the triazole ring.
Esterification: The final step involves the esterification of the triazole intermediate with methyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. Additionally, the fluorobenzyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 4-Fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 4-Fluorobenzyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
4-Fluorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-12-17(18(23)25-11-13-3-5-14(19)6-4-13)20-21-22(12)15-7-9-16(24-2)10-8-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFRLHWIPODRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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